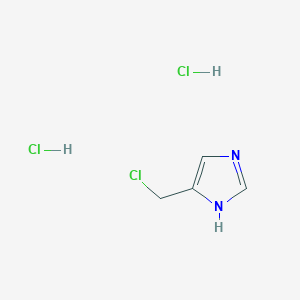
5-(Chloromethyl)-1H-imidazole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-1H-imidazole dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of a chloromethyl group attached to the imidazole ring, and it is commonly used in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1H-imidazole dihydrochloride typically involves the chloromethylation of imidazole. One common method is the reaction of imidazole with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)-1H-imidazole dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form imidazole-5-carboxaldehyde or other oxidized derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield imidazole derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted imidazole derivatives, depending on the nucleophile used.
Oxidation Reactions: Imidazole-5-carboxaldehyde and other oxidized products.
Reduction Reactions: Reduced imidazole derivatives with different functional groups.
Applications De Recherche Scientifique
5-(Chloromethyl)-1H-imidazole dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives and other heterocyclic compounds.
Biology: The compound is employed in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, including antifungal and antimicrobial drugs.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. This property makes it useful in the design of enzyme inhibitors and other bioactive compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Bromomethyl)-1H-imidazole dihydrobromide
- 5-(Hydroxymethyl)-1H-imidazole
- 5-(Methyl)-1H-imidazole
Uniqueness
5-(Chloromethyl)-1H-imidazole dihydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for the formation of covalent bonds with nucleophiles. This property is not shared by all similar compounds, making it particularly valuable in certain chemical and pharmaceutical applications.
Propriétés
Formule moléculaire |
C4H7Cl3N2 |
|---|---|
Poids moléculaire |
189.47 g/mol |
Nom IUPAC |
5-(chloromethyl)-1H-imidazole;dihydrochloride |
InChI |
InChI=1S/C4H5ClN2.2ClH/c5-1-4-2-6-3-7-4;;/h2-3H,1H2,(H,6,7);2*1H |
Clé InChI |
QMPOXFWCOOSRHK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC=N1)CCl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-1-ethyl-5-methyl-1H-benzo[d]imidazole](/img/structure/B12822067.png)
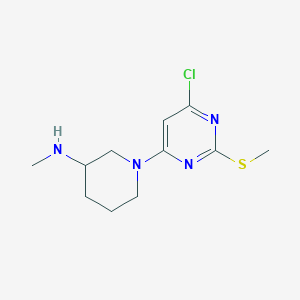


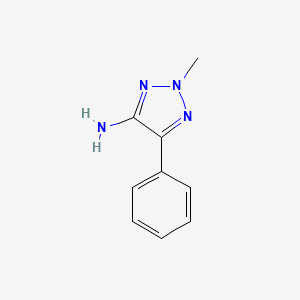
![3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B12822094.png)
![9,15-dibromo-12-oxapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene](/img/structure/B12822101.png)
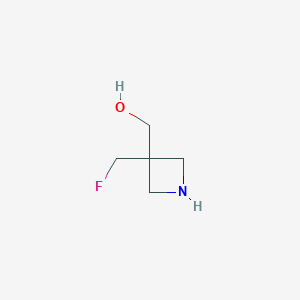
![(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B12822110.png)
![1-(Ethylamino)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B12822117.png)
![5,6-Dimethyl-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B12822124.png)
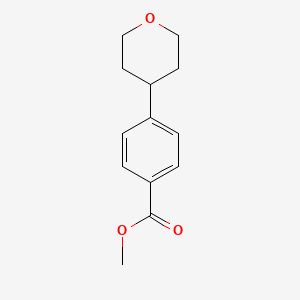
![tert-Butyl (4'-amino-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B12822156.png)

